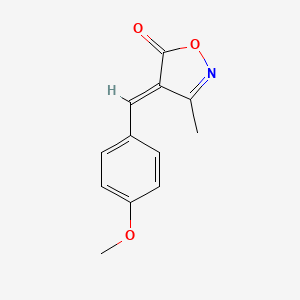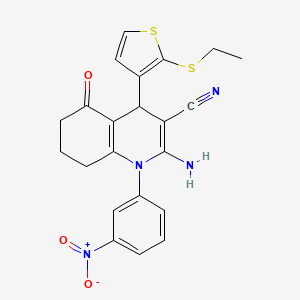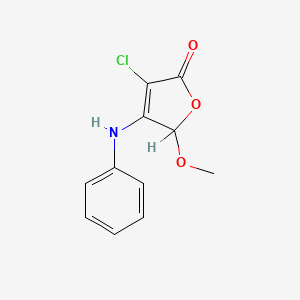![molecular formula C19H23N3O4S B11637371 1-[(4-Nitrophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B11637371.png)
1-[(4-Nitrophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 4-nitrobenzenesulfonyl group and a 3-phenylpropyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 4-nitrobenzenesulfonyl group and the 3-phenylpropyl group. Common reagents used in these reactions include sulfonyl chlorides, nitrobenzene derivatives, and phenylpropyl halides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反応の分析
Types of Reactions
1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.
科学的研究の応用
1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
1-(4-METHYLBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE: Similar structure but with a methyl group instead of a nitro group.
1-(4-CHLOROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE: Similar structure but with a chloro group instead of a nitro group.
1-(4-BROMOBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions, making the compound versatile for various applications. Additionally, the combination of the nitrobenzenesulfonyl and phenylpropyl groups enhances its potential as a multifunctional reagent in scientific research.
特性
分子式 |
C19H23N3O4S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
1-(4-nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C19H23N3O4S/c23-22(24)18-8-10-19(11-9-18)27(25,26)21-15-13-20(14-16-21)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-16H2 |
InChIキー |
CMJDIUGAIQMYEE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11637293.png)
![3-[Hydroxy(diphenyl)methyl]-1-propyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B11637295.png)


![3-(5-{(E)-[2-(ethoxycarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11637310.png)
![1-(3-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11637319.png)
![N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide](/img/structure/B11637332.png)

![Methyl 5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11637343.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637349.png)
![ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11637351.png)

![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11637359.png)
![5-[(4-Tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B11637372.png)
